REACTION_CXSMILES
|
C(O)(=O)C.[C:5]([OH:16])(=[O:15])[C:6]1[CH:14]=[CH:13][C:11]([OH:12])=[C:8]([O:9][CH3:10])[CH:7]=1.[N+:17]([O-])([OH:19])=[O:18]>O>[OH:12][C:11]1[C:8]([O:9][CH3:10])=[CH:7][C:6]([C:5]([OH:16])=[O:15])=[CH:14][C:13]=1[N+:17]([O-:19])=[O:18]
|
Name
|
|
Quantity
|
525 kg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
50 kg
|
Type
|
reactant
|
Smiles
|
C(C1=CC(OC)=C(O)C=C1)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
to stir for additional 3.5-4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was set to 16° C
|
Reaction Time |
4 (± 0.5) h |
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=C(C(=O)O)C=C1OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |